Bienvenue dans la boutique en ligne BenchChem!

Nervonic acid

Adrenoleukodystrophy VLCFA Metabolism Dietary Lipid Therapy

Nervonic acid (C24:1, n‑9) is a very‑long‑chain monounsaturated ω‑9 fatty acid that functions as a dedicated structural building block in sphingolipids—most critically sphingomyelin, cerebroside, and sulfatide—within the myelin sheath. In normal human brain, nervonic acid constitutes approximately 40% of the total fatty acid content of sphingolipids, a proportion that distinguishes it from shorter‑chain monounsaturated fatty acids such as oleic acid (C18:1) and its immediate metabolic precursor, erucic acid (C22:1).

Molecular Formula C24H46O2
Molecular Weight 366.6 g/mol
CAS No. 115863-91-7
Cat. No. B3086282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNervonic acid
CAS115863-91-7
Molecular FormulaC24H46O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)
InChIKeyGWHCXVQVJPWHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nervonic Acid (CAS 115863-91-7) Technical Baseline: A Very‑Long‑Chain Monounsaturated ω‑9 Fatty Acid for Myelin‑Centric Research and Nutritional Formulation


Nervonic acid (C24:1, n‑9) is a very‑long‑chain monounsaturated ω‑9 fatty acid that functions as a dedicated structural building block in sphingolipids—most critically sphingomyelin, cerebroside, and sulfatide—within the myelin sheath [1]. In normal human brain, nervonic acid constitutes approximately 40% of the total fatty acid content of sphingolipids, a proportion that distinguishes it from shorter‑chain monounsaturated fatty acids such as oleic acid (C18:1) and its immediate metabolic precursor, erucic acid (C22:1) [2]. Its biosynthesis proceeds via elongation of erucic acid by the ELOVL1 enzyme system, and its catabolism occurs preferentially in peroxisomes—a metabolic compartmentalization that has direct pathological relevance in peroxisomal disorders such as X‑linked adrenoleukodystrophy (X‑ALD) [1]. Because of its restricted, myelin‑specific incorporation pattern, nervonic acid cannot be treated as a generic fatty acid intermediate without losing the structural and functional specificity that justifies its procurement for neurodevelopmental, remyelination, and peroxisomal disease research.

Why Nervonic Acid Cannot Be Substituted by Erucic Acid, Oleic Acid, or Lignoceric Acid in Myelin‑Targeted Applications


Nervonic acid’s closest structural congeners—erucic acid (C22:1), oleic acid (C18:1), and its saturated analogue lignoceric acid (C24:0)—share overlapping metabolic pathways but diverge sharply in their incorporation into myelin‑specific sphingolipids and in their biological potency [1]. Erucic acid requires chain‑elongation to C24:1 before it can be esterified into sphingolipids; this conversion is cell‑type‑specific and kinetically limiting, with evidence that erucic acid treatment elevates nervonic‑acid‑containing ceramides and sphingomyelins less efficiently than nervonic acid itself [2]. Oleic acid is a major precursor for shorter‑chain membrane phospholipids but is not incorporated as a long‑chain building block of mature myelin [3]. Lignoceric acid, while of comparable chain length, lacks the cis‑Δ15 unsaturation that confers the specific biophysical properties required for myelin lamellar organization and is metabolized via a shared α‑hydroxylation pathway with nervonic acid, leading to competitive interference under pathological conditions [4]. These metabolic, enzymatic, and incorporation specificities mean that a researcher or formulator cannot replace nervonic acid with a generic ω‑9 fatty acid without altering the very sphingolipid composition that underlies the intended biological readout.

Nervonic Acid Head‑to‑Head Quantitative Differentiation Evidence for Scientific Selection and Procurement


Nervonic Acid Versus Erucic Acid in Reducing C26:0 Accumulation in ALD Fibroblasts

In a direct head‑to‑head comparison using X‑ALD patient‑derived fibroblasts (AMN and cALD cell lines), both nervonic acid and erucic acid decreased intracellular C26:0 and total saturated very‑long‑chain fatty acids. However, the concentration‑response profiles were distinct: nervonic acid exhibited a consistent, concentration‑dependent reduction in C26:0 that was especially pronounced in the AMN cell line, whereas erucic acid showed a non‑concentration‑dependent effect [1]. At the highest concentration tested (50 µM), nervonic acid treatment increased total lipid C24:1 levels by over 3‑fold compared to erucic acid, and simultaneously elevated C26:1 fatty acid levels to twice the maximum observed with erucic acid, indicating more efficient cellular incorporation and chain‑elongation feedback [2]. In contrast, erucic acid required lower concentrations to achieve a similar extent of C26:0 reduction but without the same magnitude of C24:1 incorporation.

Adrenoleukodystrophy VLCFA Metabolism Dietary Lipid Therapy

Nervonic Acid Content in Premature Human Milk Versus Donor Human Milk: A 7‑Fold Differential

A gas‑chromatographic analysis comparing milk from 42 mothers delivering preterm infants with 12 donor human milk (DHM) samples from term‑delivering mothers revealed a 7‑fold higher concentration of nervonic acid in premature milk [1]. Simultaneously, long‑chain polyunsaturated fatty acids (LCPUFA) were 90% higher in premature milk, while linoleic acid was 43% higher in DHM, indicating that the nervonic acid differential is not merely a general lipid‑content artifact but a specific compositional feature of milk produced during the third‑trimester window of rapid myelination [2].

Infant Nutrition Myelination Premature Infant Neurodevelopment

Brain Nervonic‑to‑Lignoceric Acid Ratio Collapses Under Iron Deficiency: A Developmental Vulnerability Marker

In a controlled dietary study, weaned iron‑deficient rat pups maintained on an AIN‑76 diet devoid of iron for 2 weeks exhibited a ca. 4‑fold decrease in the ratio of nervonic acid (C24:1) to lignoceric acid (C24:0) in brain total lipids compared to iron‑supplemented controls [1]. The same 24:1/24:0 ratio reduction was observed in the alkali‑stable lipid fraction (enriched in sphingolipids) and was accompanied by a decline in the 18:1/18:0 ratio, but the nervonic‑to‑lignoceric decline was more profound and persisted even after 5‑day iron re‑supplementation, whereas the 18:1/18:0 ratio normalized [2].

Neurodevelopment Iron Deficiency Myelin Fatty Acid Ratio

Nervonic‑Acid‑Enriched Fish Oil Differentially Boosts Myelin Protein Synthesis Versus Borage Oil in Human Oligodendrocyte Precursor Cells

Using an in‑vitro blood‑brain barrier model, a fish oil mixture (FOM) containing 13% nervonic acid ester markedly improved synthesis of myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (MOG), and proteolipid protein (PLP) in human oligodendrocyte precursor cells (hOPCs) compared with borage oil (BO) rich in oleic acid (C18:1n‑9c) [1]. The FOM‑mediated enhancement was associated with increased synthesis of nervonic acid itself in mature oligodendrocytes and upregulation of growth factors (IGF‑1, CNTF, BDNF), a pattern not observed with BO, while BO primarily provided linoleic acid (18:2n‑6) that is directed toward arachidonic acid pathways rather than sphingomyelin synthesis [2].

Oligodendrocyte Maturation Remyelination Myelin Protein Quantification

Procurement‑Focused Application Scenarios for Nervonic Acid Based on Verified Quantitative Differentiation


ALD Drug‑Discovery and VLCFA‑Metabolism Research

In X‑ALD fibroblast assays, nervonic acid delivers a concentration‑dependent reduction of C26:0 and a >3‑fold higher C24:1 incorporation compared to the historical standard erucic acid [1]. Research groups targeting peroxisomal disorders should therefore procure nervonic acid as the test article of choice, because it directly supplies the bona fide myelin substrate rather than a precursor that requires cellular conversion, yielding cleaner dose‑response relationships and fewer off‑target metabolic effects.

Premature Infant Formula and Human‑Milk‑Fortifier Development

With a documented 7‑fold shortfall of nervonic acid in donor term milk relative to premature milk [1], infant‑nutrition manufacturers aiming to match the neurodevelopmental composition of preterm breast milk must include exogenous nervonic acid. Standard ω‑3/ω‑6 fortification does not address this specific VLCFA gap, as neither DHA nor arachidonic acid compensates for the C24:1 sphingolipid requirement. Nervonic acid procurement thus becomes a non‑substitutable specification for next‑generation premature infant formulas.

Myelination and Iron‑Deficiency Neurodevelopment Models

The 4‑fold collapse of the brain nervonic‑to‑lignoceric acid ratio in iron‑deficient rat pups provides a validated, quantifiable biomarker for myelination integrity [1]. Researchers using rodent models of micronutrient deficiency or developmental neurotoxicity can use purified nervonic acid as a dietary rescue agent, measuring the restoration of the 24:1/24:0 ratio and correlating it with behavioral and neuroimaging endpoints. This ratio offers a specific, analytically tractable readout that is superior to total fatty acid profiling.

Oligodendrocyte‑Directed Cell‑Culture and Remyelination Screening Platforms

The differential ability of nervonic‑acid‑enriched fish oil, but not oleic‑acid‑rich borage oil, to upregulate MBP, MOG, and PLP in hOPCs [1] positions nervonic acid as the required lipid component in chemically defined media designed to study oligodendrocyte maturation and remyelination. Industrial laboratories developing high‑throughput screens for remyelination‑promoting compounds should standardize their basal media with nervonic acid at physiologically relevant concentrations to avoid false negatives arising from substrate limitation.

Quote Request

Request a Quote for Nervonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.